Hesperidin dihydrochalcone
CAS No.:
Cat. No.: VC16262602
Molecular Formula: C28H36O15
Molecular Weight: 612.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H36O15 |
|---|---|
| Molecular Weight | 612.6 g/mol |
| IUPAC Name | 1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3 |
| Standard InChI Key | RLZYBHOBTOBLGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O |
Introduction
Chemical Structure and Relationship to Hesperetin Dihydrochalcone
Hesperidin dihydrochalcone (C28H34O15) is a hydrogenated derivative of hesperidin, which consists of the flavanone hesperetin bound to a disaccharide (rutinose). The hydrogenation process reduces the double bond in the chalcone moiety of hesperidin, resulting in a dihydrochalcone structure . This modification significantly alters the compound’s sensory properties, imparting intense sweetness.
Hesperetin dihydrochalcone (C16H14O6), the aglycone form, is produced via acid hydrolysis of hesperidin dihydrochalcone. The removal of the rutinose group reduces molecular weight and enhances solubility in lipid-based matrices . Structurally, both compounds share a dihydrochalcone backbone but differ in glycosylation, which influences their metabolic fate and sensory characteristics.
Synthesis Methodologies and Optimization
One-Pot Synthesis from Hesperidin
The patent CN110551011A outlines a scalable one-pot synthesis method for hesperetin dihydrochalcone, with hesperidin dihydrochalcone as an intermediate . Key steps include:
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Alkaline Hydrogenation: Hesperidin is dissolved in a 5–10% sodium hydroxide or potassium hydroxide solution. Raney nickel catalyzes the hydrogenation at 40–45°C, reducing the chalcone moiety to dihydrochalcone.
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Acid Hydrolysis: The pH of the reaction mixture is adjusted to 2–4 using hydrochloric acid, facilitating hydrolysis of the glycosidic bond to yield hesperetin dihydrochalcone.
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Recrystallization: Ethanol (45–55% v/v) is used to purify the crude product, achieving >95% purity .
| Example | Hesperidin (g) | Catalyst (g) | Yield (g) | Purity (%) |
|---|---|---|---|---|
| 1 | 100 | 3 | 28 | 95.5 |
| 2 | 100 | 3 | 41.5 | 97.1 |
| 5 | 20 | 0.6 | 4.9 | 95.5 |
The use of Raney nickel ensures optimal catalytic activity, while ethanol recrystallization eliminates residual sugars and by-products .
Applications in Food and Pharmaceutical Industries
Sweetening Agent
Hesperidin dihydrochalcone exhibits a sweetness potency approximately 1,800 times that of sucrose, comparable to neohesperidin dihydrochalcone . Unlike its predecessor, it lacks the lingering aftertaste, making it suitable for:
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Beverages: Enhances sweetness without masking flavors.
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Confectionery: Provides stable sweetness under high-temperature processing.
Flavor Modifier
The compound’s ability to enhance umami and salty perceptions has been exploited in reduced-sodium products. Synergistic effects with monosodium glutamate (MSG) allow for 30–50% sodium reduction in soups and snacks .
| Population | Chronic Exposure (mg/kg bw/day) | MOE (1,000 mg/kg ÷ Exposure) |
|---|---|---|
| Adults | 0.2 | 5,000 |
| Children | 0.5 | 2,000 |
MOE values >100 are deemed acceptable, indicating a wide safety margin .
Regulatory Status and Industrial Adoption
As of 2025, hesperetin dihydrochalcone holds regulatory approval in the European Union (EFSA) and the United States (FDA GRAS Notice 000128) . Its inclusion in the EU Flavouring Database (FL-no: 16.137) permits use in beverages, desserts, and sauces at levels up to 50 ppm .
Future Research Directions
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Metabolic Studies: Elucidate ADME (absorption, distribution, metabolism, excretion) pathways in humans.
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Synergistic Blends: Optimize combinations with steviol glycosides or thaumatin for balanced flavor profiles.
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Sustainability: Develop bio-catalytic processes to replace Raney nickel, reducing heavy metal waste .
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